Cas no 109527-45-9 (Cyclohexanol,2-(1-methyl-1-phenylethyl)-, (1S,2R)-)

Cyclohexanol,2-(1-methyl-1-phenylethyl)-, (1S,2R)- structure
109527-45-9 structure
Product Name:Cyclohexanol,2-(1-methyl-1-phenylethyl)-, (1S,2R)-
CAS No:109527-45-9
MF:C15H22O
MW:218.334584712982
CID:128461
PubChem ID:10976936
Update Time:2025-04-18

Cyclohexanol,2-(1-methyl-1-phenylethyl)-, (1S,2R)- Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol,2-(1-methyl-1-phenylethyl)-, (1S,2R)-
    • (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol
    • (+)-(1S,2R)-trans-2-cumyl-cyclohexanol
    • (1S,2R)-(+)-2-(1-methyl-1-phenylethyl)cyclohexanol
    • (1S,2R)-2-(1-methyl-1-phenylethyl)cyclohexanol
    • (1S,2R)-2-(2-phenylpropan-2-yl)cyclohexanol
    • 453404_ALDRICH
    • I14-45330
    • SureCN3276227
    • trans-2-cumylcyclohexanol
    • (1S,2R)-(+)-trans-2-(1-Methyl-1-phenylethyl)cyclohexanol, 98%
    • DTXSID00450485
    • J-002300
    • SCHEMBL3276227
    • (1S,2R)-2-(2-PHENYLPROPAN-2-YL)CYCLOHEXAN-1-OL
    • 109527-45-9
    • Inchi: 1S/C15H22O/c1-15(2,12-8-4-3-5-9-12)13-10-6-7-11-14(13)16/h3-5,8-9,13-14,16H,6-7,10-11H2,1-2H3/t13-,14-/m0/s1
    • InChI Key: CTYOSJAXQPHWCK-KBPBESRZSA-N
    • SMILES: O[C@H]1CCCC[C@@H]1C(C)(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 218.16716
  • Monoisotopic Mass: 218.167065321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.1
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Color/Form: liquid
  • Density: 1.008 g/mL at 25 °C(lit.)
  • Boiling Point: 300 °C(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.541(lit.)
  • PSA: 20.23
  • LogP: 3.51530
  • Solubility: Not determined

Cyclohexanol,2-(1-methyl-1-phenylethyl)-, (1S,2R)- Security Information

  • WGK Germany:3
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